2-Fluoro-6-(piperidin-1-yl)benzonitrile
Overview
Description
2-Fluoro-6-(piperidin-1-yl)benzonitrile is an organic compound that features a fluorine atom, a piperidine ring, and a benzonitrile group
Mechanism of Action
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . They are often used as building blocks in drug design .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biochemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy .
Result of Action
Piperidine derivatives have been found to exhibit a range of biological activities, including analgesic, anticonvulsant, antipsychotic, anticancer, and antimicrobial effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(piperidin-1-yl)benzonitrile typically involves the reaction of 2-fluorobenzonitrile with piperidine under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the nucleophilic substitution of the fluorine atom by the piperidine ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-(piperidin-1-yl)benzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Substitution Reactions: The piperidine ring can participate in further substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents such as DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
2-Fluoro-6-(piperidin-1-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems.
Industrial Applications: The compound can be used in the development of new materials and chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-(morpholin-4-yl)benzonitrile: Similar structure but with a morpholine ring instead of a piperidine ring.
2-Fluoro-6-(pyrrolidin-1-yl)benzonitrile: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
2-Fluoro-6-(piperidin-1-yl)benzonitrile is unique due to the presence of the piperidine ring, which can enhance its pharmacokinetic properties and make it a valuable intermediate in the synthesis of various pharmaceutical compounds. The fluorine atom also contributes to its unique reactivity and potential biological activity .
Properties
IUPAC Name |
2-fluoro-6-piperidin-1-ylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2/c13-11-5-4-6-12(10(11)9-14)15-7-2-1-3-8-15/h4-6H,1-3,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYYPEGBLDGHPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=CC=C2)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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